5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione

Beschreibung

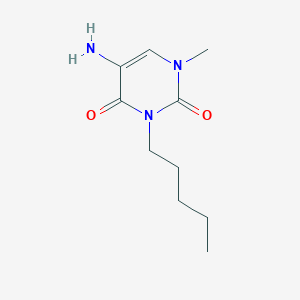

5-Amino-1-methyl-3-pentylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a dione scaffold (2,4-dione) with substitutions at the 1-, 3-, and 5-positions. This compound is structurally related to uracil derivatives but differs in its alkylation and functionalization patterns. Limited commercial availability is noted for analogs like 5-Amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1342574-56-4), which has been discontinued due to unspecified challenges .

Eigenschaften

Molekularformel |

C10H17N3O2 |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

5-amino-1-methyl-3-pentylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H17N3O2/c1-3-4-5-6-13-9(14)8(11)7-12(2)10(13)15/h7H,3-6,11H2,1-2H3 |

InChI-Schlüssel |

DDDCOLNKFQVJSY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCN1C(=O)C(=CN(C1=O)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate amines and carbonyl compounds under controlled conditions. Common reagents might include alkyl halides, amines, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

Reduction: Reduction reactions might lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions could occur, especially at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted pyrimidines, amines, or other derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione could have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrimidine-2,4-dione derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives

Key Differences and Insights

Substituent Effects on Bioactivity Iodine vs. Amino Groups: 1-Butyl-5-iodopyrimidine-2,4(1H,3H)-dione (5-I derivative) demonstrated antibacterial activity against 27 microbial strains , whereas amino-substituted analogs (e.g., 5-NH₂) may prioritize hydrogen bonding over halogen-mediated interactions.

Structural Similarity and Reactivity Nitro vs. Amino Groups: 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione (similarity score 0.92 ) shares a dione scaffold but replaces 5-NH₂ with 5-NO₂, increasing electrophilicity and altering redox properties. Thymine Analogs: Thymine (5-Me) lacks amino and alkyl groups, emphasizing its role in nucleic acid stability rather than synthetic drug design .

Synthetic Challenges

- Alkylation at the 3-position with longer chains (e.g., pentyl) may complicate synthesis or purification, as seen in discontinued analogs .

Electronic and Steric Effects The acetyl group in 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione introduces steric hindrance and electron-withdrawing effects, reducing nucleophilic reactivity compared to the amino group in the target compound .

Research Implications

The 5-amino and 3-pentyl substitutions position this compound as a candidate for exploring structure-activity relationships (SAR) in antimicrobial or anticancer drug development. Comparative studies with iodinated (), nitro (), and thymine-based () analogs highlight the critical role of substituents in modulating solubility, reactivity, and bioactivity.

Biologische Aktivität

5-Amino-1-methyl-3-pentylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other pyrimidines known for their pharmacological properties, including anti-inflammatory and immunomodulatory effects. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Effects

Pyrimidine derivatives are also known for their anti-inflammatory effects. Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways. For example, Mth1 inhibitors have been explored for treating inflammatory and autoimmune conditions . The potential of this compound to modulate inflammatory responses warrants further investigation.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Pyrimidine-based compounds have been shown to interact with enzymes such as thymidine phosphorylase (EC 2.4.2.4), which plays a role in nucleoside metabolism and has implications in cancer therapy . The ability of this compound to inhibit similar enzymes could be significant for therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the pyrimidine ring followed by functional group modifications. Studies have shown that parallel synthesis methods can yield various substituted pyrimidines with high purity and yield .

Pharmacological Studies

In pharmacological studies involving related compounds, it has been observed that modifications in the substituents on the pyrimidine ring significantly affect biological activity. For instance, variations in alkyl chains or the introduction of functional groups can enhance or diminish antimicrobial and anti-inflammatory activities.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.